molecular formula C8H11NO2 B3048414 4-Amino-3-(methoxymethyl)phenol CAS No. 168202-62-8

4-Amino-3-(methoxymethyl)phenol

Cat. No.: B3048414
CAS No.: 168202-62-8
M. Wt: 153.18 g/mol
InChI Key: LDTFNMXEYANGJI-UHFFFAOYSA-N
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Description

4-Amino-3-(methoxymethyl)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxymethyl group at the 3-position of the aromatic ring

Mechanism of Action

Target of Action

It’s structurally similar to 4-aminophenol , which is commonly used as a developer for black-and-white film

Mode of Action

4-Aminophenol is known to undergo oxidation in the presence of a base . It’s plausible that 4-Amino-3-(methoxymethyl)phenol might also undergo similar reactions, but this needs to be confirmed through experimental studies.

Biochemical Pathways

Compounds like 4-aminophenol are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of chemically differentiated fragments with a metal catalyst . It’s possible that this compound might be involved in similar biochemical pathways.

Result of Action

It’s known that the carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule during the oxidative demethylation of 4-(methoxymethyl)phenol This suggests that the compound might undergo similar reactions, leading to the formation of 4-hydroxybenzaldehyde

Action Environment

It’s known that the stability of similar compounds, like boronic esters, can be influenced by factors such as air and moisture . It’s plausible that similar environmental factors might also influence the action of this compound.

Biochemical Analysis

Cellular Effects

The effects of 4-Amino-3-(methoxymethyl)phenol on various types of cells and cellular processes are not well-documented. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-(methoxymethyl)phenol followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as iron or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the nitration and reduction processes efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(methoxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activating effects of the amino and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-Amino-3-(methoxymethyl)phenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar structure but lacks the methoxymethyl group.

    3-Methoxyphenol: Similar structure but lacks the amino group.

    4-Methoxyphenol: Similar structure but lacks the amino group and has a methoxy group instead of methoxymethyl.

Uniqueness

4-Amino-3-(methoxymethyl)phenol is unique due to the presence of both an amino group and a methoxymethyl group on the phenol ring

Properties

IUPAC Name

4-amino-3-(methoxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFNMXEYANGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303971
Record name 4-Amino-3-(methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168202-62-8
Record name 4-Amino-3-(methoxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168202-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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